molecular formula C14H14FNO2 B14868884 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide

5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide

Cat. No.: B14868884
M. Wt: 247.26 g/mol
InChI Key: GKZMEMIASIEFRC-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of the fluorophenyl group often imparts unique pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The fluorophenyl group may participate in substitution reactions, especially under electrophilic or nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials or as intermediates in chemical production.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(propan-2-yl)furan-2-carboxamide
  • 5-(4-bromophenyl)-N-(propan-2-yl)furan-2-carboxamide
  • 5-(4-methylphenyl)-N-(propan-2-yl)furan-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide may impart unique properties such as increased metabolic stability, enhanced binding affinity, or specific electronic effects that differentiate it from its analogs.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C14H14FNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,16,17)

InChI Key

GKZMEMIASIEFRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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